molecular formula C19H23NO3S B2390067 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline CAS No. 791844-45-6

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline

Cat. No.: B2390067
CAS No.: 791844-45-6
M. Wt: 345.46
InChI Key: BTTNGSVKNGZOCJ-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indoline core with a sulfonyl group attached to a phenyl ring, which is further substituted with ethoxy and isopropyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high purity.

Chemical Reactions Analysis

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group and indoline core play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Biological Activity

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)indoline is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22N2O3S\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes an indoline core linked to a sulfonyl group and an ethoxy-substituted phenyl ring, which may contribute to its biological activity.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity and disrupting key biological pathways. This mechanism is similar to other sulfonamide compounds known for their antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . The presence of electron-withdrawing groups on the phenyl ring has been correlated with increased antibacterial potency.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Studies on related indole derivatives suggest that modifications at specific positions can enhance cytotoxic effects against cancer cell lines. For example, indole derivatives have been shown to induce apoptosis in cancer cells by affecting signaling pathways related to cell survival .

Case Studies

  • Anticancer Study : A study investigated the efficacy of indole derivatives in inducing apoptosis in MDA-MB231 breast cancer cells. The results indicated that specific modifications on the indole ring significantly enhanced cytotoxicity, suggesting that similar approaches could be applied to this compound to improve its anticancer activity .
  • Antimicrobial Study : Another study focused on the structure-activity relationship (SAR) of sulfonamide compounds, demonstrating that the introduction of different substituents on the benzene ring influenced their antimicrobial efficacy against various pathogens. This highlights the importance of structural modifications in enhancing biological activity .

Research Findings Summary Table

Activity Type Target Effect Reference
AntimicrobialS. aureusMIC = 10 μg/mL
AntimicrobialE. coliMIC = 10 μg/mL
AnticancerMDA-MB231 cellsInduces apoptosis
AnticancerVarious cancer cell linesCytotoxic effects observed

Properties

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-4-23-18-10-9-16(14(2)3)13-19(18)24(21,22)20-12-11-15-7-5-6-8-17(15)20/h5-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNGSVKNGZOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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